molecular formula C23H23N3O7 B4318943 2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE

2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE

Cat. No.: B4318943
M. Wt: 453.4 g/mol
InChI Key: BYGOUISQRAWWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a nitro group, and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chromene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate: Similar structure but with a quinoline core instead of chromene.

    Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Similar chromene core but different substituents.

Uniqueness

2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE is unique due to the presence of both a nitro group and a chromene core, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7/c1-3-25(4-2)11-12-32-22(28)15-5-7-17(8-6-15)24-21(27)19-14-16-13-18(26(30)31)9-10-20(16)33-23(19)29/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGOUISQRAWWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
Reactant of Route 4
Reactant of Route 4
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
Reactant of Route 6
Reactant of Route 6
2-(DIETHYLAMINO)ETHYL 4-(6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.